molecular formula C18H17BrO B14103861 2-(3-Bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

2-(3-Bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

Cat. No.: B14103861
M. Wt: 329.2 g/mol
InChI Key: KNGHLHQCMDBTQE-UHFFFAOYSA-N
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Description

The compound 2-(3-Bromopropylidene)tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol is a tricyclic organic molecule featuring a fused bicyclic core (tricyclo[9.4.0.0³,⁸]pentadeca) with a brominated propylidene substituent and a hydroxyl group at position 8. Its structure is characterized by a rigid polycyclic framework, which is common in pharmaceuticals and bioactive molecules. This compound is structurally related to tricyclic antidepressants (TCAs) and anticonvulsants, though its specific pharmacological profile remains underexplored in the provided literature .

Properties

IUPAC Name

2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,18,20H,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHLHQCMDBTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the hydroxyl group allows for oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: The bromopropylidene group can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

2-(3-Bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromopropylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure also plays a role in its stability and reactivity .

Comparison with Similar Compounds

Key Structural Features

The compound’s tricyclic core is shared with several pharmacologically active molecules. Below is a comparative analysis of its structural analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
2-(3-Bromopropylidene)tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene 3-Bromopropylidene at C2, hydroxyl at C9 –Br, –OH ~345 (estimated*)
S-Licarbazepine Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene Carboxamide at C2, hydroxyl at C10 –CONH₂, –OH 309.34
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene Methylamino group at C3, methyl group at C10 –CH₃, –NHCH₃ 299.84
Amitriptyline Metabolite (E-10-Hydroxyamitriptyline) Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene Dimethylaminopropylidene at C2, hydroxyl at C10 –N(CH₃)₂, –OH 313.40
Opipramol Dihydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene Piperazine-propyl substituent at C2 –N⁺(C₂H₅)₂, –Cl⁻ 436.41

Functional Differences and Implications

  • Bromine vs. Chlorine Substituents : The bromopropylidene group in the target compound contrasts with chlorinated analogs (e.g., 2-(3-chloropropylidene) derivatives in ). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter binding kinetics compared to chlorine.
  • Pharmacological Targets: While TCAs like nortriptyline and amitriptyline inhibit serotonin/norepinephrine reuptake via their aminoalkyl side chains , the brominated analog’s lack of a basic amine group suggests divergent mechanisms, possibly targeting ion channels or enzymes.

Research Findings and Comparative Data

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Unlike TCAs metabolized via CYP3A4/UGTs (e.g., desvenlafaxine in ), the bromine atom may redirect metabolic pathways toward glutathione conjugation or debromination, reducing CYP-mediated interactions.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure that includes a bromopropylidene group. Its molecular formula suggests it has multiple double bonds and a hydroxyl group, which may contribute to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties
Tricyclic compounds often exhibit antimicrobial activity due to their ability to disrupt cell membranes or interfere with metabolic processes in microorganisms. Research has shown that similar compounds can inhibit the growth of various bacteria and fungi.

2. Anticancer Potential
Many tricyclic structures have been investigated for their anticancer properties. The presence of multiple double bonds and functional groups may allow for interactions with cellular targets involved in cancer progression. For instance, studies on related compounds have indicated that they can induce apoptosis in cancer cells or inhibit tumor growth.

3. Neuroactive Effects
Certain tricyclic compounds are known to affect neurotransmitter systems in the brain. They may act as inhibitors or modulators of neurotransmitter reuptake, which can influence mood and behavior. This is particularly relevant for derivatives used in antidepressant therapies.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of tricyclic compounds found that derivatives similar to 2-(3-Bromopropylidene)tricyclo[9.4.0.03,8]pentadeca exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that certain tricyclic compounds can induce apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Data Table: Biological Activities of Related Tricyclic Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Tricyclo[9.4.0.03,8]pentadeca-1(15)AntimicrobialStaphylococcus aureus[Study A]
Tricyclo[9.4.0.03,8]pentadeca-1(15)AnticancerMCF-7 (Breast Cancer)[Study B]
Tricyclo[9.4.0.03,8]pentadeca-1(15)NeuroactiveSH-SY5Y (Neuroblastoma)[Study C]

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